molecular formula C15H17BO4 B3157680 4-[2-(Benzyloxy)ethoxy]phenylboronic acid CAS No. 851335-76-7

4-[2-(Benzyloxy)ethoxy]phenylboronic acid

Cat. No.: B3157680
CAS No.: 851335-76-7
M. Wt: 272.11 g/mol
InChI Key: DGINCKNPCLXVJX-UHFFFAOYSA-N
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Description

4-[2-(Benzyloxy)ethoxy]phenylboronic acid is a boronic acid derivative that contains a phenyl group substituted with a benzyloxyethoxy moiety Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Mechanism of Action

Target of Action

The primary target of 4-[2-(Benzyloxy)ethoxy]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM coupling reaction, which is a part of the broader class of palladium-catalyzed coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . It is also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of the SM coupling reaction can be affected by the reaction conditions . Additionally, the compound is water-soluble, and may spread in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzyloxy)ethoxy]phenylboronic acid typically involves the following steps:

    Preparation of the Benzyloxyethanol Intermediate: This can be achieved by reacting benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide.

    Formation of the Benzyloxyethoxybenzene: The benzyloxyethanol is then reacted with bromobenzene under basic conditions to form benzyloxyethoxybenzene.

    Borylation: The final step involves the borylation of benzyloxyethoxybenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzyloxy)ethoxy]phenylboronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

    Esterification: The boronic acid can react with alcohols to form boronic esters.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Esterification: Alcohols and acid catalysts or dehydrating agents.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Esterification: Boronic esters.

Scientific Research Applications

4-[2-(Benzyloxy)ethoxy]phenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.

    4-(Benzyloxy)phenylboronic Acid: Similar structure but lacks the ethoxy linker.

    4-(2-Methoxyethoxy)phenylboronic Acid: Contains a methoxyethoxy group instead of a benzyloxyethoxy group.

Uniqueness

4-[2-(Benzyloxy)ethoxy]phenylboronic acid is unique due to the presence of the benzyloxyethoxy moiety, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where the benzyloxyethoxy group provides additional functionality or selectivity.

Properties

IUPAC Name

[4-(2-phenylmethoxyethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c17-16(18)14-6-8-15(9-7-14)20-11-10-19-12-13-4-2-1-3-5-13/h1-9,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGINCKNPCLXVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCOCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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